Broad‑Spectrum Antiproliferative Potency Against Diverse Cancer Cell Lines
Sempervirine nitrate demonstrates potent, low‑micromolar antiproliferative activity across a panel of human cancer cell lines, with EC₅₀ values of 2.7 µM (Raji, Burkitt's lymphoma), 1.77 µM (MDA‑MB‑231, breast adenocarcinoma), and 1.96 µM (HeLa, cervical carcinoma) . In contrast, the structurally related alkaloid yohimbine exhibits negligible cytotoxicity in these same models (EC₅₀ > 50 µM in Raji and MDA‑MB‑231 cells) . This differential sensitivity underscores the unique structure‑activity relationship of the pentacyclic anhydronium scaffold.
| Evidence Dimension | Cytotoxicity (EC₅₀) |
|---|---|
| Target Compound Data | Raji: 2.7 µM; MDA‑MB‑231: 1.77 µM; HeLa: 1.96 µM |
| Comparator Or Baseline | Yohimbine: >50 µM in Raji and MDA‑MB‑231 |
| Quantified Difference | ≥18‑fold lower potency for yohimbine |
| Conditions | CCK‑8 or MTT assay, 48–72 h exposure |
Why This Matters
The low‑micromolar potency across multiple tumor types makes sempervirine nitrate a more attractive lead scaffold than other β‑carboline alkaloids, reducing the compound quantity required for in vitro screening campaigns.
